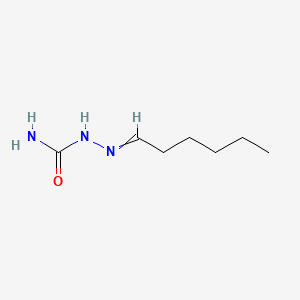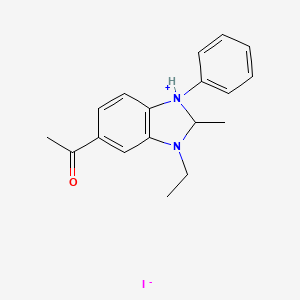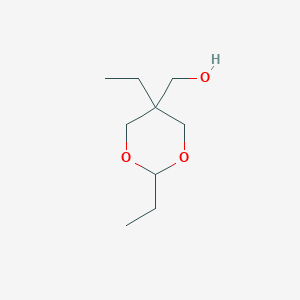![molecular formula C13H12Br2O6 B14733789 [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate CAS No. 5346-20-3](/img/structure/B14733789.png)
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is a chemical compound with the molecular formula C13H12Br2O6 It is characterized by the presence of two bromine atoms and multiple acetoxy groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate typically involves the acetylation of 3,5-dibromophenol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis of acetoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted phenyl derivatives are formed.
Hydrolysis Products: Phenol derivatives are the primary products of hydrolysis.
Oxidation Products: Oxidized forms of the compound, such as quinones, can be obtained.
科学研究应用
Chemistry
In chemistry, [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties. Studies focus on their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications.
作用机制
The mechanism of action of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
[4-Acetoxy-3-methoxyphenyl]methanediyl diacetate: Similar in structure but with a methoxy group instead of bromine atoms.
[4-Acetoxyphenyl]methanediyl diacetate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness
The presence of bromine atoms in [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering pathways to create diverse and complex molecules.
属性
CAS 编号 |
5346-20-3 |
|---|---|
分子式 |
C13H12Br2O6 |
分子量 |
424.04 g/mol |
IUPAC 名称 |
[2,4-dibromo-6-(diacetyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H12Br2O6/c1-6(16)19-12-10(4-9(14)5-11(12)15)13(20-7(2)17)21-8(3)18/h4-5,13H,1-3H3 |
InChI 键 |
KTDIRZLKEJFPFP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)C(OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


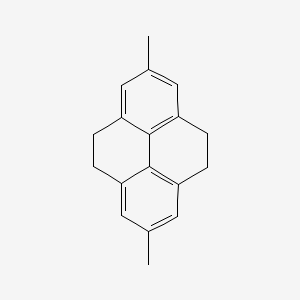
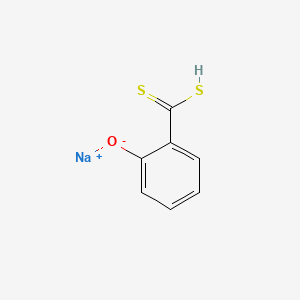
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)


![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)


![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

